molecular formula C8H6BrNO B8571207 4-(bromomethyl)-2,1-benzoxazole

4-(bromomethyl)-2,1-benzoxazole

Cat. No.: B8571207
M. Wt: 212.04 g/mol
InChI Key: HUOMJOOKYDJLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(bromomethyl)-2,1-benzoxazole is a chemical compound belonging to the benzisoxazole family Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring This compound is characterized by the presence of a bromomethyl group attached to the benzisoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-2,1-benzoxazole typically involves the bromination of 2,1-benzisoxazole. One common method includes the reaction of 2,1-benzisoxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(bromomethyl)-2,1-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

Major Products:

Comparison with Similar Compounds

    2,1-Benzisoxazole: The parent compound without the bromomethyl group.

    4-Methyl-2,1-benzisoxazole: A reduced form of 4-(bromomethyl)-2,1-benzoxazole.

    4-Formyl-2,1-benzisoxazole: An oxidized derivative of this compound.

Uniqueness: this compound is unique due to its bromomethyl group, which imparts distinct reactivity and biological activity. This functional group allows for versatile chemical modifications and enhances the compound’s potential as a pharmacophore .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

4-(bromomethyl)-2,1-benzoxazole

InChI

InChI=1S/C8H6BrNO/c9-4-6-2-1-3-8-7(6)5-11-10-8/h1-3,5H,4H2

InChI Key

HUOMJOOKYDJLBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC=C2C(=C1)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5.99 g (45.0 mmoles) (1) in 135 ml carbon tetrachloride was added 8.81 g (49.5 mmoles) N-bromosuccinimide and 100 mg benzoyl peroxide. The mixture was refluxed while illuminated by a 250 watt sunlamp for 18 hours. The mixture was cooled and filtered, and the filtrate concentrated to give 9.9 g of a dark red oil. The oil was extracted with 500 ml hot hexane. The hexane solution was evaporated to 150 ml and cooled to give 6.60 g (69%) of crystalline (2), m.p. 51.0°-52.5°; nmr (deuteriochloroform): 4.6 (s, 2H), 7.2 (m, 3H), 9.3 (s, 1H).
Name
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
8.81 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.